molecular formula C10H12N2O2 B1166236 dolichol monophosphate glucosamine CAS No. 100631-16-1

dolichol monophosphate glucosamine

Número de catálogo: B1166236
Número CAS: 100631-16-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dolichol monophosphate glucosamine is a useful research compound. Its molecular formula is C10H12N2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introduction to Dolichol Monophosphate Glucosamine

This compound is a crucial compound involved in the glycosylation process, particularly in the synthesis of glycoproteins and glycolipids. This compound plays a significant role in cellular processes, including protein folding, cell signaling, and the maintenance of cellular structures. Its applications span various fields, including biochemistry, molecular biology, and medicine.

Glycoprotein Synthesis

This compound serves as an essential donor substrate in the N-glycosylation pathway. This pathway is critical for the proper folding and stability of glycoproteins, which are vital for numerous biological functions. The transfer of N-acetylglucosamine from dolichol monophosphate to nascent polypeptides occurs in the endoplasmic reticulum, facilitating the formation of complex glycoproteins necessary for cell signaling and immune response .

Role in Disease Mechanisms

Research has indicated that mutations affecting dolichol metabolism can lead to various diseases, including congenital disorders of glycosylation (CDG) and retinitis pigmentosa. A notable study highlighted a missense mutation in the gene encoding dehydrodolichyl diphosphate synthase, which is involved in dolichol synthesis. This mutation was linked to autosomal-recessive retinitis pigmentosa in specific populations . Understanding these mechanisms can aid in developing targeted therapies for such genetic disorders.

Potential Therapeutic Applications

This compound has been explored for its potential therapeutic applications. For instance, its role as a precursor in the biosynthesis of glycoproteins suggests that it could be utilized to enhance protein therapeutics or as a supplement to improve glycosylation patterns in recombinant proteins produced for therapeutic use . Additionally, its immunomodulatory properties make it a candidate for further investigation in vaccine development and immune therapy .

Biotechnological Applications

In biotechnology, this compound is significant for developing diagnostic tools and assays that rely on glycosylation patterns. These patterns can serve as biomarkers for various diseases, enabling early diagnosis and monitoring of disease progression . Furthermore, its application in producing glycoprotein-based vaccines highlights its importance in immunology .

Case Study 1: Glycosylation Disorders

A comprehensive study on congenital disorders of glycosylation demonstrated that deficiencies in dolichol metabolism lead to impaired protein glycosylation. Patients exhibited symptoms ranging from developmental delays to multi-organ dysfunction due to disrupted cellular signaling pathways .

Case Study 2: Therapeutic Enhancements

Research involving recombinant proteins showed that supplementation with this compound improved glycosylation efficiency, leading to enhanced stability and bioactivity of therapeutic proteins. This finding suggests that optimizing glycosylation through dolichol derivatives can significantly impact drug efficacy .

Análisis De Reacciones Químicas

Key Findings:

  • Substrate Specificity : UDP-glucosamine acts as an alternative sugar donor to UDP-glucose in microsomal systems (chick embryo cells and rat liver) .

  • Enzymatic Characterization : The reaction occurs in the endoplasmic reticulum membrane, mediated by a transferase distinct from dolichol-phosphate glucose synthase .

  • Structural Confirmation :

    • Acid hydrolysis of Dol-P-GlcN releases glucosamine as the sole water-soluble product .

    • Retention on DEAE-cellulose and TLC mobility confirmed its monophosphate-linked structure .

Substrate Competition and Metabolic Impact

Dol-P-GlcN synthesis competes with canonical Dol-P-glucose (Dol-P-Glc) formation, disrupting glycosylation pathways:

Experimental Data:

ConditionDol-P-Glc Synthesis InhibitionSource
UDP-GlcN (chick embryo) 56% reduction
UDP-GlcN (rat liver) 73% reduction

Implications:

  • D-Galactosamine Toxicity : High UDP-GlcN levels (from galactosamine metabolism) inhibit Dol-P-Glc formation, impairing N-linked glycosylation and GPI-anchor synthesis .

  • Dead-End Metabolite : Dol-P-GlcN does not donate glucosamine to oligosaccharides, leading to Dol-P sequestration and glycosylation defects .

Functional Consequences in Glycosylation

Dol-P-GlcN accumulation impacts multiple glycosylation pathways:

Affected Pathways:

  • N-Glycosylation :

    • Reduced LLO (lipid-linked oligosaccharide) synthesis due to Dol-P depletion .

    • Serum transferrin hypoglycosylation observed in DK1 deficiency (a dolichol kinase disorder) mirrors Dol-P-GlcN-induced defects .

  • GPI-Anchor Biosynthesis :

    • Dol-P-Man availability critical for mannosylation steps; competition with Dol-P-GlcN disrupts GPI-anchored protein maturation .

Table 1: Key Enzymes in Dolichol Metabolism

GeneEnzyme FunctionRelevance to Dol-P-GlcN
DOLKDolichol kinase (Dol-P synthesis)Indirectly affects Dol-P availability
ALG5Dol-P-glucose synthaseCompetes with Dol-P-GlcN synthesis

Analytical Methods:

  • TLC Mobility : Dol-P-GlcN migrates similarly to Dol-P-Glc but shows distinct acid hydrolysis products .

  • DEAE-Cellulose Chromatography : Confirms anionic charge consistent with monophosphate linkage .

Pathophysiological Relevance

  • Galactosamine-Induced Liver Injury : UDP-GlcN accumulation during D-galactosamine metabolism correlates with Dol-P-GlcN formation and glycosylation failure, contributing to hepatocyte apoptosis .

  • Therapeutic Targets : Modulating UDP-sugar pools or enhancing Dol-P recycling (via DK1) may mitigate Dol-P-GlcN toxicity .

This synthesis highlights Dol-P-GlcN as a critical metabolic intermediate with disruptive potential in glycosylation, underscoring its role in both biochemical studies and disease mechanisms. Experimental data from microsomal systems and genetic models provide a robust framework for understanding its chemical behavior .

Propiedades

Número CAS

100631-16-1

Fórmula molecular

C10H12N2O2

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.